MK-8745

Descripción general

Descripción

MK-8745 es un inhibidor selectivo de molécula pequeña de la quinasa Aurora A, un miembro de la familia de quinasas serina/treonina. La quinasa Aurora A juega un papel crucial en la división celular al regular la segregación de cromátidas. This compound ha demostrado potencial en la inhibición del crecimiento tumoral en modelos preclínicos y es eficaz contra una amplia gama de líneas celulares de cáncer humano .

Métodos De Preparación

La síntesis de MK-8745 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores. La solubilidad de this compound en dimetilsulfóxido es mayor que 21.6 miligramos por mililitro . El compuesto se prepara típicamente a través de una serie de reacciones orgánicas, incluida la formación de un anillo de piperazina y la introducción de un grupo tiazol. Los métodos de producción industrial pueden implicar la optimización de estas rutas sintéticas para lograr mayores rendimientos y pureza.

Análisis De Reacciones Químicas

MK-8745 experimenta varias reacciones químicas, principalmente involucrando su interacción con proteínas celulares. Induce el arresto del ciclo celular en la fase G2 / M en células de linfoma no Hodgkin cuando se utiliza a una concentración de 1 micromolar . El compuesto también induce apoptosis y poliploidía en células de cáncer de colon HCT116 positivas y negativas para p53 . Los reactivos comunes utilizados en estas reacciones incluyen dimetilsulfóxido y etanol, con condiciones de reacción que a menudo implican un calentamiento suave y un tratamiento ultrasónico para mejorar la solubilidad .

Aplicaciones Científicas De Investigación

Non-Hodgkin Lymphoma

MK-8745 has shown promise in treating NHL by targeting the Aurora A kinase pathway. Studies indicate that sensitivity to this compound correlates with the expression levels of TPX2 (targeting protein for Xenopus kinase-like protein 2), which can serve as a biomarker for patient stratification . In vitro studies demonstrated that this compound treatment significantly reduced cell viability in various NHL cell lines, suggesting its potential as a therapeutic agent .

Breast Cancer

Research indicates that this compound can induce apoptosis in breast cancer cells by disrupting normal mitotic processes. Its effectiveness may vary depending on the genetic background of the tumor, necessitating further exploration into predictive biomarkers for treatment response .

Combination Therapies

Combining this compound with other therapeutic agents has been explored to enhance its efficacy. For instance, studies have shown that pairing this compound with anti-GD2 monoclonal antibodies can increase apoptotic responses in neuroblastoma cell lines, suggesting a synergistic effect that warrants further investigation .

Study 1: Non-Hodgkin Lymphoma Sensitivity

A study evaluated the effects of this compound on various NHL cell lines, revealing that higher expression levels of TPX2 correlated with increased sensitivity to treatment. Cells with TPX2 knockdown exhibited enhanced sensitivity to this compound, while overexpression led to drug resistance .

Study 2: In Vivo Efficacy

In xenograft models using mice implanted with human cancer cells, this compound demonstrated anti-tumor activity, although complete regression was not achieved. Tumor growth inhibition was observed in specific cell lines, indicating its potential utility in clinical settings .

Data Table: Summary of Key Findings

Mecanismo De Acción

MK-8745 ejerce sus efectos inhibiendo selectivamente la quinasa Aurora A, lo que lleva al arresto del ciclo celular en la fase G2 / M y la muerte celular subsiguiente . El compuesto induce la fosforilación de p53, lo que resulta en una mayor expresión de la proteína p53 y activación de las vías apoptóticas . La quinasa Aurora A participa en varios procesos celulares, incluida la mitosis y la estabilidad genómica, y su inhibición por this compound interrumpe estos procesos, lo que lleva a la muerte celular .

Comparación Con Compuestos Similares

MK-8745 es único en su selectividad para la quinasa Aurora A sobre la quinasa Aurora B, con una concentración inhibitoria (IC50) de 0.6 nanomolar para Aurora A y 280 nanomolar para Aurora B . Los compuestos similares incluyen AZD1152-HQPA, que inhibe selectivamente la quinasa Aurora B, y MLN8054, otro inhibidor de la quinasa Aurora A . this compound requiere concentraciones más altas para lograr la inhibición completa en un contexto celular en comparación con AZD1152-HQPA . Se ha explorado el desarrollo de análogos de this compound con mayores afinidades de unión y estabilidades para mejorar su potencial terapéutico .

Actividad Biológica

MK-8745 is a selective inhibitor of Aurora A kinase, a critical regulator of mitosis and chromatid segregation. Its biological activity has been extensively studied in various cancer models, particularly in the context of non-Hodgkin lymphoma (NHL) and colorectal cancer. This article summarizes key findings regarding its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.

This compound exerts its biological effects primarily through the inhibition of Aurora A kinase, which is essential for proper cell division. The compound has been shown to induce apoptotic cell death in a p53-dependent manner . In p53 wild-type cell lines, this compound treatment leads to:

- Phosphorylation of p53 (Ser15)

- Increased expression of p53 protein

- Cell cycle arrest at the G2/M phase

In vitro studies indicate that exposure to 1 μM this compound for 24 hours results in significant cell cycle arrest across various NHL cell lines, with Z138C cells demonstrating a notable sensitivity to treatment .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively induces cell death and cell cycle arrest in various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (nM) | G2/M Arrest (%) | Apoptosis Induction (%) |

|---|---|---|---|

| Z138C | 0.6 | 5.5-fold increase | Significant |

| Granta 519 | - | Moderate | Induces apoptosis |

| Akata | - | No effect | - |

| JVM2 | - | No effect | - |

The data indicate that this compound selectively inhibits Aurora A activity, leading to increased apoptotic signaling in sensitive cell lines .

In Vivo Studies

Animal studies using athymic mice have shown that this compound possesses anti-tumor activity when administered subcutaneously at a dosage of 800 nM over 7 to 12 days. Key findings include:

- Tumor Growth Inhibition: Significant reduction in tumor size for HCT116 cells with various genetic modifications (e.g., Puma(-), p21(-)).

- Tumor Resistance: Despite its efficacy, some tumors displayed resistance, indicating the need for combination therapies or alternative approaches to enhance response rates .

Case Studies and Clinical Implications

While this compound has not yet advanced to clinical trials, its preclinical efficacy suggests potential as a therapeutic agent in treating cancers characterized by aberrant Aurora A activity. Notably, its use could be particularly beneficial in cases where p53 is functional, as the compound's activity is heavily reliant on this pathway.

Comparative Analysis with Other Aurora Kinase Inhibitors

This compound has been compared with other Aurora kinase inhibitors regarding selectivity and potency. The following table summarizes its selectivity relative to other compounds:

| Inhibitor | Selectivity for Aurora A | IC50 (nM) |

|---|---|---|

| MK-5108 | Highest | ≤10 |

| MLN8237 | Moderate | ~100 |

| This compound | High (1,030-fold) | ~431 |

| MLN8054 | Lower | ~200 |

This compound exhibits a high selectivity for Aurora A compared to other inhibitors but requires higher concentrations for effective inhibition in cellular contexts .

Propiedades

IUPAC Name |

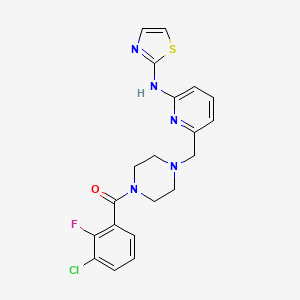

(3-chloro-2-fluorophenyl)-[4-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFN5OS/c21-16-5-2-4-15(18(16)22)19(28)27-10-8-26(9-11-27)13-14-3-1-6-17(24-14)25-20-23-7-12-29-20/h1-7,12H,8-11,13H2,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRFPWKUUNKNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CC=C2)NC3=NC=CS3)C(=O)C4=C(C(=CC=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.